molecular formula C7H7N5O2 B1385200 5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid CAS No. 1239975-51-9

5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1385200
CAS No.: 1239975-51-9
M. Wt: 193.16 g/mol
InChI Key: CFTPTAFMQJOAPK-UHFFFAOYSA-N
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Description

5-Methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring fused pyrazole and 1,2,4-triazole rings. The pyrazole core is substituted with a methyl group at position 5 and a carboxylic acid group at position 3, while the triazole moiety is linked at position 4 of the pyrazole. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological applications. Characterization typically employs IR, NMR, and LC-MS spectroscopy .

Properties

IUPAC Name

5-methyl-4-(1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-4-6(12-2-8-9-3-12)5(7(13)14)11-10-4/h2-3H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPTAFMQJOAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclocondensation of Hydrazine Derivatives

Procedure :

  • Step 1 : React 3-(methoxycarbonyl)-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.
  • Step 2 : Introduce the 1,2,4-triazole via nucleophilic substitution using 1,2,4-triazole in the presence of a base (e.g., KOH).
  • Step 3 : Hydrolyze the methyl ester to the carboxylic acid using aqueous NaOH.

Key Conditions :

  • Catalyst : Trimethylamine (for Step 1).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Yield : ~70–85% (estimated based on analogous ester hydrolysis in CN113651762B).

Advantages :

  • Straightforward functional group interconversion.
  • Avoids isomerization by pre-forming the pyrazole core.

Method 2: Nucleophilic Substitution on Halogenated Pyrazoles

Procedure :

  • Step 1 : Synthesize 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid via bromination of 5-methyl-1H-pyrazole-3-carboxylic acid.
  • Step 2 : Perform a copper-catalyzed coupling with 1,2,4-triazole under Ullmann conditions.

Key Conditions :

  • Catalyst : CuI/1,10-phenanthroline.
  • Base : Cs₂CO₃.
  • Solvent : DMSO at 100°C.
  • Yield : ~60–75% (extrapolated from similar triazole couplings).

Limitations :

  • Requires handling of sensitive halogenated intermediates.

Method 3: Multi-Component Cyclization

Procedure :

  • Step 1 : React ethyl acetoacetate with hydrazine hydrate to form 5-methyl-1H-pyrazol-3-ol.
  • Step 2 : Protect the hydroxyl group as a trimethylsilyl ether.
  • Step 3 : Lithiate at C4 using LDA, followed by trapping with CO₂ to introduce the carboxylic acid.
  • Step 4 : Deprotect and couple with 1,2,4-triazole via Mitsunobu reaction.

Key Conditions :

  • Lithiation : LDA at −78°C in THF (CN113651762B).
  • Coupling : DIAD/PPh₃ for Mitsunobu reaction.
  • Yield : ~50–65% (estimated for multi-step processes).

Advantages :

  • Avoids regioselectivity issues through directed lithiation.

Method 4: Direct Cyclization with Pre-formed Triazole

Procedure :

  • Step 1 : Synthesize 4-(1,2,4-triazol-4-yl)-3-oxobutanoic acid.
  • Step 2 : Cyclize with methylhydrazine in acidic conditions to form the pyrazole ring.

Key Conditions :

Limitations :

  • Risk of byproducts from competing tautomerization.

Comparison of Methods

Method Key Step Yield Complexity Regioselectivity
Cyclocondensation Ester hydrolysis 70–85% Moderate High
Nucleophilic Sub. Cu-catalyzed coupling 60–75% High Moderate
Multi-Component Lithiation/CO₂ quenching 50–65% Very High High
Direct Cyclization Methylhydrazine cyclization 55–70% Moderate Low

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Triazole Hybrids

a) 5-((4H-1,2,4-Triazol-4-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3a)

  • Structure: Differs by replacing the carboxylic acid group with a carbaldehyde at position 4 and an amino linker between pyrazole and triazole.
  • Synthesis : Formic acid-mediated deprotection of intermediates followed by condensation with acetylated heterocycles .
  • Activity: Exhibits antitubercular activity (MIC: 1.6–3.1 µg/mL) via molecular docking with Mycobacterium tuberculosis enoyl reductase .

b) 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Structure : Contains a thiol group at position 3 of the triazole and a phenyl substituent at position 3.
  • Synthesis: Reflux of hydrazinocarbothioamide derivatives with NaOH, followed by acetic acid quenching .

c) 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid (2a-e)

  • Structure : Lacks the triazole moiety; features phenyl groups at positions 1 and 3 of the pyrazole.
  • Synthesis : Alkaline hydrolysis of ester precursors under reflux .
  • Activity : Primarily studied for its role as a synthetic intermediate for anti-inflammatory agents .
Analogues with Isoxazole or Tetrazole Substitutions

a) 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid

  • Structure : Replaces triazole with isoxazole and introduces a pyrazolylmethyl linker.

b) 5-((1H-Tetrazol-5-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3b)

  • Structure: Substitutes triazole with tetrazole and includes an amino-carbaldehyde bridge.
  • Synthesis : Similar to compound 3a but with tetrazole intermediates .
  • Activity : Moderate antitubercular activity, weaker than triazole analogues .
Comparative Data Table
Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Pyrazole-Triazole -COOH (C3), -CH₃ (C5), Triazole (C4) Not explicitly described Not reported -
3a (Carbaldehyde derivative) Pyrazole-Triazole -CHO (C4), -NH- linker Formic acid deprotection + condensation Antitubercular (MIC: 1.6–3.1 µg/mL)
5-(5-Methyl-pyrazol-3-yl)-4-phenyl-triazole-3-thiol Pyrazole-Triazole -SH (C3), -Ph (C4) NaOH reflux + acetic acid Antioxidant (IC₅₀: 12–18 µM)
5-Methyl-1,3-diphenyl-pyrazole-4-carboxylic Acid Pyrazole -COOH (C4), -Ph (C1, C3) Ester hydrolysis (NaOH/MeOH) Intermediate for drug synthesis
5-Methyl-isoxazole-3-carboxylic Acid Pyrazole-Isoxazole -COOH (C3), -CH₃ (C5), Isoxazole (C4) Not specified Toxicity noted
Key Observations
  • Triazole vs. Tetrazole : Triazole-containing hybrids (e.g., 3a) show stronger antitubercular activity than tetrazole analogues (3b), likely due to better fit in enzyme active sites .
  • Synthetic Flexibility : Alkaline hydrolysis and cyclization reactions are versatile for modifying pyrazole-triazole hybrids, enabling tailored biological properties .

Biological Activity

5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N6OC_6H_6N_6O with a molecular weight of 178.15 g/mol. The structure features a pyrazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various methods have been reported in the literature for its synthesis, including cyclization reactions involving triazole precursors and carboxylic acid derivatives .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains and fungi. One study reported that similar structures had minimum inhibitory concentrations (MICs) in the range of 8–32 μg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that derivatives could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Properties

The compound's biological profile extends to anticancer activity. Research has highlighted that triazole-containing compounds can induce apoptosis in cancer cells through various pathways. A study indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines with IC50 values less than 10 µM . The structure–activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances cytotoxic activity .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study focused on evaluating the antimicrobial properties of triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 16 μg/mL.

Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Research Findings Summary

Biological Activity Findings
Antimicrobial MICs: 8–32 μg/mL against various bacteria
Anti-inflammatory IC50 comparable to diclofenac; significant reduction in edema
Anticancer IC50 < 10 µM against cancer cell lines; enhanced activity with electron-donating groups

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid?

  • Answer : The compound can be synthesized via cyclization reactions using hydrazine hydrate and thioglycolic acid to form the pyrazole-triazole core (). For example, intermediates like pyrazole-4-carbaldehydes are condensed with triazole-thiol derivatives under reflux conditions in ethanol, followed by oxidation or hydrolysis to introduce the carboxylic acid moiety ( ). Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent to optimize yield and purity .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Answer : Elemental analysis (C, H, N content) and IR spectroscopy confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) (). High-performance liquid chromatography (HPLC) verifies purity (>95%), while ¹H/¹³C NMR resolves substituent positions (e.g., pyrazole C-H protons at δ 7–8 ppm). Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry ( ) .

Q. What solvents and reaction conditions optimize solubility during synthesis?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s zwitterionic nature. Ethanol or methanol is preferred for cyclization steps, while POCl₃ in anhydrous toluene minimizes side reactions (). Acidic conditions stabilize the triazole ring during purification .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s molecular packing or hydrogen-bonding networks?

  • Answer : SHELXL ( ) refines XRD data to model hydrogen bonds (e.g., O–H···N interactions between carboxylic acid and triazole). ORTEP-3 ( ) visualizes thermal ellipsoids and intermolecular contacts, while WinGX ( ) integrates data processing for small-molecule crystallography. Discrepancies in bond lengths or angles are resolved using iterative refinement cycles .

Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?

  • Answer : If molecular docking (e.g., targeting 14α-demethylase lanosterol, PDB: 3LD6) overestimates binding affinity (), validate results with:

  • Isothermal titration calorimetry (ITC) to measure actual binding constants.
  • Dose-response assays (e.g., MIC values for antifungal activity).
  • Revisiting force field parameters in docking software to better model triazole-protonation states .

Q. How does the pyrazole-triazole scaffold influence electronic properties and reactivity?

  • Answer : The triazole’s electron-deficient N-atoms enhance hydrogen-bond acceptor capacity, while the pyrazole ring contributes π-π stacking (). Density functional theory (DFT) calculations reveal charge distribution at the carboxylic acid group, explaining its acidity (pKa ~3–4) and reactivity in amide coupling .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Answer :

  • pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability ( ).
  • Light-exposure tests : UV-Vis spectroscopy tracks photodegradation pathways .

Methodological Tables

Table 1 : Key spectroscopic data for structural confirmation

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)Pyrazole H: δ 7.2–7.8 ppm (multiplet)
IRC=O (carboxylic acid): 1695 cm⁻¹
XRDBond length: C–N (triazole) = 1.32 Å

Table 2 : Software for crystallographic analysis

SoftwareApplicationReference
SHELXLRefinement of hydrogen-bond networks
ORTEP-33D visualization of thermal parameters
WinGXIntegration of diffraction data workflows

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid

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